

Eprodisate Safety and Tolerability: A Technical Support Resource

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Compound of Interest		
Compound Name:	Eprodisate	
Cat. No.:	B1200699	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and tolerability of **Eprodisate** in long-term clinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term safety profile of **Eprodisate**?

A1: Long-term studies have demonstrated that **Eprodisate** has a benign safety profile and is well-tolerated. In a pivotal 24-month, randomized, double-blind, placebo-controlled trial involving 183 patients with AA amyloidosis, the incidence of adverse events in the **Eprodisate** group was similar to that in the placebo group.[1][2] A subsequent confirmatory Phase 3 study, which extended over four years, further supported the safety and tolerability of **Eprodisate**.[3]

Q2: Were there any specific safety signals or serious adverse events predominantly associated with **Eprodisate** in long-term studies?

A2: No specific safety signals or an increased incidence of serious adverse events have been predominantly associated with **Eprodisate** in long-term clinical trials. The safety profile of **Eprodisate** was found to be comparable to that of placebo.[4] In the 24-month study, the causes of death were varied and not considered by investigators to be related to the study drug.[2]



Q3: How does Eprodisate's mechanism of action relate to its safety profile?

A3: **Eprodisate** is a sulfonated molecule that competitively binds to glycosaminoglycan (GAG) binding sites on amyloid fibrils, inhibiting their polymerization and deposition.[5][6][7] This targeted mechanism, which disrupts the formation of new amyloid deposits, is not expected to have broad off-target effects, which may contribute to its favorable safety profile.[5]

Troubleshooting Guide

Problem: Unexpected adverse event observed in a preclinical model.

Solution:

- Review existing literature: Compare the observed adverse event with the safety profile
 established in human clinical trials. The incidence of adverse events in long-term human
 studies was similar between the **Eprodisate** and placebo groups.[1]
- Consider the model system: Animal models may not perfectly replicate human responses.
 Pre-clinical animal studies with high daily doses of **Eprodisate** over 10 months showed the drug was well-tolerated with low toxicity potential.[5]
- Analyze compound purity and formulation: Ensure the purity of the Eprodisate compound and the appropriateness of the vehicle used in the formulation.

Problem: Difficulty in assessing renal function changes in an experimental setting.

Solution:

- Establish clear endpoints: The primary endpoint in the pivotal **Eprodisate** trial was a composite of a 50% decrease in creatinine clearance (CrCl), a doubling of serum creatinine, progression to end-stage renal disease, or death.[1][4]
- Monitor multiple markers: In addition to serum creatinine and CrCl, consider other biomarkers of renal function.
- Ensure consistent methodology: Use a standardized and validated method for measuring renal function parameters throughout the study to ensure consistency and comparability of data.



Data Presentation

Table 1: Overview of Patient Disposition in the 24-Month Randomized Controlled Trial

Parameter	Eprodisate (n=89)	Placebo (n=94)
Patients Completing Study	63	61
Patients with Worsened Disease	24 (27%)	38 (40%)
Deaths	5	5

Data sourced from Dember et al., 2007.[1]

Table 2: Incidence of Adverse Events in the 24-Month Randomized Controlled Trial

Adverse Event Category	Eprodisate	Placebo
Serious Adverse Events	36%	42%
Non-serious Adverse Events	98%	93%

The incidences of serious and non-serious adverse events were comparable between the two groups.[4]

Experimental Protocols

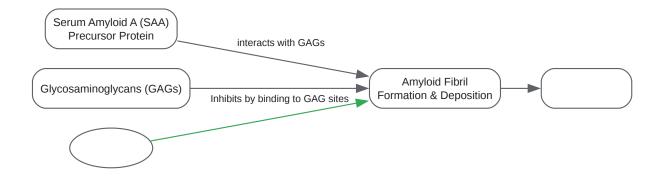
Methodology of the Pivotal 24-Month, Randomized, Double-Blind, Placebo-Controlled Trial

- Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/min).[4][5]
- Study Design: Patients were randomly assigned to receive either Eprodisate or a placebo for 24 months.[1]
- Dosage: The study drug was administered orally twice daily. The dosage was adjusted based on the patient's creatinine clearance at baseline.[5]



- Primary Endpoint: The primary outcome was a composite endpoint assessing worsening of renal function or death. Worsening renal function was defined as a doubling of serum creatinine, a 50% or greater reduction in creatinine clearance, or the need for dialysis.[1]
- Safety Monitoring: The safety profile was assessed by monitoring the incidence of serious and non-serious adverse events.[4] Data Safety Monitoring Boards (DSMBs) are typically employed in such trials to regularly review safety data.

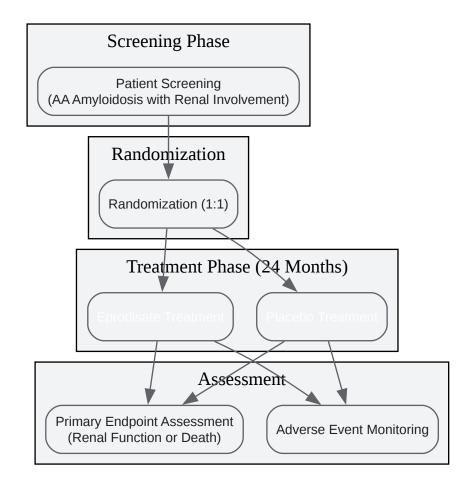
Visualizations



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Caption: **Eprodisate**'s mechanism of action in inhibiting amyloid fibril formation.





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Caption: Workflow of the pivotal 24-month **Eprodisate** clinical trial.

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